2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant impact in medicinal chemistry . They have been used as antitumor scaffolds and have shown enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their anticancer potential and enzymatic inhibitory activity . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer activity and enzymatic inhibitory activity , suggesting they may interact with pathways related to cell proliferation and enzyme function.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer activity and enzymatic inhibitory activity , suggesting they may have effects on cell proliferation and enzyme function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other compounds or enzymes. For instance, the stability of pyrazolo[1,5-a]pyrimidines-based fluorophores under exposure to extreme pH was studied . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is typically synthesized through a condensation reaction between an aminopyrazole and a β-dicarbonyl compound under acidic or basic conditions . The subsequent steps involve the functionalization of the core structure to introduce the piperazine and pyrimidine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with unique photophysical properties
Comparison with Similar Compounds
Similar Compounds
- **Pyrazolo[3,4-d]pyr
Properties
IUPAC Name |
5-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-12-13(2)19-14(3)20-17(12)23-10-8-22(9-11-23)15-5-7-24-16(21-15)4-6-18-24/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJESCIGRTWPELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=NN4C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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